molecular formula C19H21NO B14010268 1-(Anthracen-9-ylmethylamino)butan-2-ol CAS No. 7467-68-7

1-(Anthracen-9-ylmethylamino)butan-2-ol

Cat. No.: B14010268
CAS No.: 7467-68-7
M. Wt: 279.4 g/mol
InChI Key: FDHILNIEEMVICB-UHFFFAOYSA-N
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Description

1-(Anthracen-9-ylmethylamino)butan-2-ol is an organic compound with the molecular formula C19H21NO It is characterized by the presence of an anthracene moiety attached to a butanol chain via a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Anthracen-9-ylmethylamino)butan-2-ol typically involves the reaction of anthracene-9-carbaldehyde with butan-2-amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-9-ylmethylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine intermediate can be reduced to form the amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of anthracene-9-carboxaldehyde or anthracene-9-carboxylic acid.

    Reduction: Formation of 1-(Anthracen-9-ylmethylamino)butane.

    Substitution: Formation of 1-(Anthracen-9-ylmethylamino)butan-2-yl halides or esters.

Scientific Research Applications

1-(Anthracen-9-ylmethylamino)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-ylmethylamino)butan-2-ol is largely dependent on its interaction with molecular targets. The anthracene moiety allows for strong π-π interactions with aromatic systems, which can be exploited in various applications. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Anthracen-9-ylmethylamino)ethanol
  • 1-(Anthracen-9-ylmethylamino)propan-2-ol
  • 1-(Anthracen-9-ylmethylamino)pentan-2-ol

Uniqueness

1-(Anthracen-9-ylmethylamino)butan-2-ol is unique due to its specific structural features, which include a butanol chain and an anthracene moiety. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

CAS No.

7467-68-7

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1-(anthracen-9-ylmethylamino)butan-2-ol

InChI

InChI=1S/C19H21NO/c1-2-16(21)12-20-13-19-17-9-5-3-7-14(17)11-15-8-4-6-10-18(15)19/h3-11,16,20-21H,2,12-13H2,1H3

InChI Key

FDHILNIEEMVICB-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC1=C2C=CC=CC2=CC3=CC=CC=C31)O

Origin of Product

United States

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